Product packaging for 3-Ipppds-indene(Cat. No.:CAS No. 158628-56-9)

3-Ipppds-indene

Cat. No.: B134458
CAS No.: 158628-56-9
M. Wt: 502.4 g/mol
InChI Key: SKMFMSUPYCIHLQ-ZEQRLZLVSA-N
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Description

3-Ipppds-indene is a synthetic indene derivative provided as a high-purity reference standard for laboratory research applications. Indene is a bicyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis and material science . Research into indene derivatives spans various fields, including the development of novel pharmaceuticals, organic electronics, and as a precursor for functional polymers and ligands . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for determining the suitability of this product for their specific applications. For further technical details, including structural information and specific application notes, please consult the available technical data sheets or contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31IN2O B134458 3-Ipppds-indene CAS No. 158628-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158628-56-9

Molecular Formula

C25H31IN2O

Molecular Weight

502.4 g/mol

IUPAC Name

(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol

InChI

InChI=1S/C25H31IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-7,16,23-24,29H,8-15,17-18H2/t23-,24-/m0/s1

InChI Key

SKMFMSUPYCIHLQ-ZEQRLZLVSA-N

SMILES

C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I

Canonical SMILES

C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I

Synonyms

1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine)
1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine) dihydrochloride, (trans-(+-))-isomer
3-IPPPDS-indene

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations in Indene Derivative Synthesis

Elucidation of Catalytic Cycle Pathways

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbocyclic frameworks like indene (B144670). The elucidation of the catalytic cycles involved is paramount for optimizing these reactions.

Transition metals such as silver, gold, rhodium, and palladium are widely employed to catalyze the formation of indenes from various starting materials. researchgate.netorganic-chemistry.org Silver catalysts, in particular, are effective in promoting annulative coupling reactions.

A plausible mechanism for the silver-catalyzed synthesis of 1,2,3-substituted indenes from secondary benzyl (B1604629) alcohols and internal alkynes begins with the activation of the alcohol. nii.ac.jp The silver catalyst, often in the form of AgSbF₆, activates the C–O bond of the benzyl alcohol, facilitating its cleavage to form a carbocationic intermediate. nii.ac.jp This electrophilic species then undergoes annulation with the alkyne. A final deprotonation step yields the indene product and regenerates the active Ag⁺ catalyst, allowing the cycle to continue. nii.ac.jp

Gold-catalyzed reactions offer another powerful route. For instance, the intramolecular hydroalkylation of ynamides to form 2-amino-indenes is thought to proceed through the generation of a highly reactive keteniminium ion upon activation of the ynamide by the gold catalyst. acs.orgresearchgate.net This is followed by a sequence of steps including a organic-chemistry.orgnii.ac.jp-hydride shift, cyclization, and protodeauration to yield the final indene product. acs.orgresearchgate.net Computational studies, specifically Density Functional Theory (DFT) calculations, have identified the initial organic-chemistry.orgnii.ac.jp-hydride shift as the rate-determining step of this particular transformation. acs.orgresearchgate.net

Other transition metals also play a significant role. Rhodium(III) has been used to catalyze the synthesis of indenones from 2-aryl-3-nitrosoindoles and alkynes via a cascade involving C-H activation and dearomative spirocyclization. researchgate.net Iron-catalyzed annulation of carboxamides with internal alkynes proceeds through C-H bond activation, followed by alkyne insertion and cyclization. researchgate.net

Table 1: Overview of Selected Transition Metal-Catalyzed Indene Syntheses
Catalyst SystemStarting MaterialsKey Mechanistic StepsReference
AgSbF₆Secondary Benzyl Alcohols + AlkynesC-O bond activation, Annulation, Deprotonation nii.ac.jp
IPrAuNTf₂Substituted YnamidesYnamide activation, organic-chemistry.orgnii.ac.jp-Hydride Shift, Cyclization, Protodeauration acs.orgresearchgate.net
Cp*Rh(III)Dibenz(ox)azepines + YnonesRegioselective [3+2]-spiroannulation rsc.org
FeCl₃N-benzylic sulfonamides + Internal AlkynesCleavage of sp³ C-N bond, Benzyl cation formation, Cyclization organic-chemistry.org
PtCl₂o-Isopropyl-Substituted Aryl Alkynessp³ C-H bond activation, organic-chemistry.orgnii.ac.jp-H shift/cyclization, nii.ac.jpacs.org-H shift pku.edu.cn

The efficiency and selectivity of transition metal-catalyzed reactions are profoundly influenced by the choice of ligands and additives. Ligands, which bind to the metal center, can modulate its steric and electronic properties, thereby controlling the activity and selectivity of the catalyst. researchgate.netnih.gov

In palladium-catalyzed reactions, the choice of ligand is often crucial for controlling selectivity. organic-chemistry.org For example, in the synthesis of methylenindene scaffolds, the ligand choice was found to be critical in directing the reaction pathway. organic-chemistry.org Similarly, in rhodium-catalyzed asymmetric synthesis of 1-indanones, the use of a chiral monophosphine ligand (MonoPhos) was essential for achieving high enantioselectivity. organic-chemistry.org The development of chiral spiro cyclopentadienyl (B1206354) (SCp) ligands for rhodium complexes has enabled highly enantioselective C-H functionalization reactions, demonstrating the power of sophisticated ligand design. snnu.edu.cn

Additives can also play a determining role. In some rhodium(III)-catalyzed syntheses of indenones, additives were not required, indicating a redox-neutral pathway. researchgate.net Conversely, in iron-catalyzed annulations, the presence of a Lewis acidic Zn(II) co-catalyst can accelerate the cyclization step. researchgate.net Solvents can also act as crucial additives; for instance, a silver-catalyzed intramolecular carbene insertion was found to proceed via a stepwise mechanism involving a water-promoted hydrogen atom transfer. acs.org

Table 2: Effect of Ligands on Enantioselective Gold-Catalyzed Cyclization
EntryLigandYield (%)Enantiomeric Excess (ee, %)Reference
1(R)-Binap7080 nih.gov
2(R)-Segphos7591 nih.gov
3(R)-DTBM-Segphos7294 nih.gov
4(R)-Cy-Segphos7695 nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

The construction of the fused ring system of indene and, particularly, the creation of complex spirocyclic architectures like that in 3-Ipppds-indene, often involves intricate intramolecular cyclization and rearrangement reactions.

The formation of a spirocenter, an atom that is part of two rings, is a significant synthetic challenge. The spiro[indene-1,4'-piperidine] (B1354460) core of this compound requires a reaction that constructs such a center. nih.gov

One powerful strategy is the intramolecular cascade organic-chemistry.orgnii.ac.jp-hydride shift/cyclization sequence. nih.gov This type of reaction is highly effective for C(sp³)–H bond activation and subsequent C–C bond formation, proving to be a versatile method for constructing spirocyclic molecules. nih.gov For example, the condensation of specific aldehydes and indolin-2-ones can trigger a organic-chemistry.orgnii.ac.jp-hydride shift/cyclization cascade to generate structurally diverse spirooxindole-fused tetrahydroquinolines with high diastereoselectivity. nih.gov

Another relevant transformation is the interrupted Nazarov cyclization. A Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols has been developed for the synthesis of spiro[indene-1,4′-quinoline]s. nih.gov This process involves a sequence of Nazarov cyclization, nucleophilic amination, and isomerization, with experimental evidence pointing to a 2,3,3a,4-tetrahydrocyclopenta[b]indole as a key reaction intermediate. nih.gov Additionally, multicomponent reactions provide an efficient route to spiro compounds, where, for instance, an arylamine, isatin (B1672199), and a cyclic dione (B5365651) can react in a one-pot procedure to form spiro[dihydropyridine-oxindoles]. beilstein-journals.org

When a reaction can produce two or more different stereoisomers, the outcome is governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This principle is fundamental to understanding and controlling the stereochemistry of indene derivative synthesis.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest. dalalinstitute.commasterorganicchemistry.com This corresponds to the reaction pathway with the lowest activation energy. wikipedia.org

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, where the reaction is reversible), the product distribution reflects the relative stability of the products themselves. dalalinstitute.commasterorganicchemistry.com The most stable product, which has the lowest Gibbs free energy, will predominate at equilibrium. wikipedia.org

In the context of stereochemistry, any catalytic reaction that produces a non-racemic mixture of enantiomers must be, at least in part, under kinetic control. wikipedia.orgdalalinstitute.com This is because enantiomers have identical Gibbs free energy, and thermodynamic control would necessarily lead to a 1:1 racemic mixture. dalalinstitute.com Therefore, achieving high enantioselectivity relies on designing a chiral catalyst or auxiliary that creates a lower-energy transition state for the formation of one enantiomer over the other.

The Diels-Alder reaction provides a classic example of this principle. The reaction between cyclopentadiene (B3395910) and furan (B31954) at room temperature is under kinetic control and yields the less stable endo isomer as the main product. wikipedia.org However, at elevated temperatures where the reaction becomes reversible, the system reaches equilibrium, and the more stable exo isomer is the major product. wikipedia.org This same principle applies to the complex cyclizations used to form substituted indenes, where reaction conditions can be tuned to favor a desired stereoisomer.

Kinetics and Thermodynamics of Indene-Forming Reactions

The study of reaction kinetics (the rates of chemical processes) and thermodynamics (the energy changes involved) provides quantitative insight into indene-forming reactions. While much detailed kinetic and thermodynamic data comes from the field of combustion chemistry, the principles are broadly applicable to synthetic transformations. nih.govuoa.gracs.org

Research into the formation of indene in combustion environments has identified several plausible reaction pathways, such as the reaction of the phenyl radical (C₆H₅) with allene (B1206475) or propyne (B1212725) (C₃H₄ isomers). nih.govacs.org The relative importance of these different formation channels is strongly dependent on the reaction conditions, highlighting the interplay between kinetics and thermodynamics. nih.gov

Table 3: Calculated Gibbs Free Energy (ΔG) for Key Steps in a Gold-Catalyzed Indene Synthesis
Reaction StepSpecies/Transition StateRelative ΔG (kcal/mol)DescriptionReference
1Reactant Complex0.0Starting point acs.org
2TS1 ( organic-chemistry.orgnii.ac.jp-Hydride Shift)+22.3Rate-determining step acs.org
3Carbocation Intermediate (INT2)+21.3Slightly endergonic intermediate formation acs.org
4TS2 (Cyclization)+22.3Low activation energy from intermediate acs.org
5Cyclized Intermediate (INT3)+5.7Highly exergonic cyclization step acs.org

*Data is representative of a specific calculated pathway and illustrates the energetic profile of the reaction.

Reaction Rate Studies and Order Determination

The synthesis of the indene scaffold can proceed through various pathways, with the reaction kinetics being highly dependent on the specific reactants, conditions, and catalytic systems employed. uoa.gr Detailed kinetic models have been developed, particularly for high-temperature formation of indene, such as in combustion processes, which reveal complex reaction networks. researchgate.net

For instance, the formation of indene from the reaction of fulvenallene with acetylene (B1199291) has been studied, and master equation simulations have been used to determine the influence of temperature and pressure on the reaction rates. acs.orgnih.gov These studies show that at temperatures relevant to combustion, indene is the major product at high pressures, while at lower pressures, the formation of 1-indenyl radicals and hydrogen atoms is more dominant. acs.orgnih.gov

In solution-phase synthesis, such as the palladium-catalyzed double Heck reaction to form substituted indenes, the reaction rate is influenced by factors like the choice of solvent, ligand, and base. rsc.org While formal reaction order determination for many indene syntheses is complex due to multi-step processes, sensitivity analyses within kinetic models can identify rate-determining steps. For example, in the Rh(III)-catalyzed cascade reaction to form functionalized indenes, DFT calculations identified the initial researchgate.netrsc.org-hydride shift as the rate-determining step. researchgate.net Similarly, the rate constants for various indene-forming reactions, such as the reaction of the phenyl radical with allene or propene, have been calculated and provided as modified Arrhenius fits, which are crucial for kinetic modeling. rsc.org

Energetic Profiles of Key Synthetic Steps

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the energetic landscapes of chemical reactions. acs.org These studies calculate the Gibbs free energies of reactants, transition states, intermediates, and products, providing a detailed map of the reaction pathway. nih.gov

For the synthesis of indene derivatives, DFT calculations have been used to explore various mechanistic possibilities and to understand selectivity. For example, in a gold-catalyzed synthesis of indenes, the free energy profiles for the formation of a ketene (B1206846) intermediate were calculated to understand the reaction mechanism. sciengine.com Another study on the ring expansion of indene computed the Gibbs free energy profiles for competing pathways, helping to explain the observed product distribution. nih.gov

A critical aspect of these energetic profiles is the identification of activation barriers for key steps. In the reaction of fulvenallene with acetylene, ab initio calculations determined an activation barrier of approximately 27 kcal/mol for the initial addition. acs.orgnih.gov Subsequent rearrangement to indene and dissociation steps were found to have energy barriers below this initial entrance channel. acs.orgnih.gov In the synthesis of chiral spiro-indenes, DFT calculations of the transition states helped to explain the origin of regioselectivity. oaepublish.com The energy profiles showed a preference for the transition state leading to the desired spiro-indene product. oaepublish.com

Energetic profiles are not limited to the main reaction pathway but can also explain the stability of various isomers. For the parent indene, DFT calculations have shown the relative energies of its four tautomers, with 1H-indene being the most stable. acs.org This type of analysis is crucial for understanding which intermediates are likely to form and persist during a reaction.

Advanced Spectroscopic and Analytical Characterization of Complex Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In indene (B144670) derivatives, the ¹H NMR spectrum can be divided into aromatic and aliphatic regions.

Indene Protons : The protons on the aromatic ring of the indene core typically resonate in the downfield region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the substitution pattern on the ring. The protons on the five-membered cyclopentene (B43876) ring appear at distinct chemical shifts. For instance, the methylene (B1212753) (CH₂) protons at the C1 position of the indene moiety are diastereotopic due to the influence of a substituent at C2 and appear as an AB system of doublets, as seen in derivatives like 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. researchgate.net The olefinic protons of the indene double bond also show characteristic signals. chemicalbook.com

Spiro[indene-piperidine] Protons : In spiro[indene-piperidine] systems, the spirocyclic nature introduces conformational rigidity. The protons on the piperidine (B6355638) ring exhibit complex splitting patterns due to this restricted rotation. The chemical shifts of the piperidine protons, particularly those adjacent to the nitrogen atom and the spiro-carbon, are highly informative. For example, in 1,3-dihydrospiro[perimidine-2,4′-piperidine], the piperidine methylene protons appear as broad singlets at δ 1.87 and 3.26 ppm. academie-sciences.fr The deshielding of protons at the spiro junction is a characteristic feature in these compounds.

Table 1: Representative ¹H NMR Spectral Data for Indene Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
IndeneH-1 (CH₂)3.35distorted singlet researchgate.net
H-2~6.55t, J = 5.5, 1.9 Hz chemicalbook.com
H-3~6.88d, J = 5.5 Hz chemicalbook.com
Aromatic H7.18 - 7.47m chemicalbook.com
2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indeneH-1 (CH₂)3.31, 3.38AB system doublet researchgate.net
H-1' (CH)4.36t researchgate.net
H-2' (CH₂)2.13, 2.50m researchgate.net
1,3-Dihydrospiro[perimidine-2,4′-piperidine]Piperidine CH₂1.87bs academie-sciences.fr
Piperidine CH₂3.26bs academie-sciences.fr

¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

For simple indene, characteristic signals appear for the aromatic carbons (δ 120-145 ppm) and the aliphatic carbons of the five-membered ring (e.g., C1 at ~δ 39.0 ppm). nih.gov In more complex derivatives, such as 2-[3-(2-chlorobenzylideneamino) benzylidene]-2H-indene-1, 3-dione, the carbon signals are spread over a wide range, reflecting the diverse chemical environments. iajps.com

In spiro[indene-piperidine] derivatives, the most diagnostic signal is that of the spiro-carbon, a quaternary carbon connected to both the indene and piperidine rings. For example, in 1,1′,3,3′-Tetrahydrospiro[indene-2,2′-perimidine], the spiro-carbon (C2) resonates at δ 74.9 ppm. academie-sciences.fr The chemical shifts of the piperidine carbons also provide key structural information.

Table 2: Representative ¹³C NMR Spectral Data for Indene Derivatives

Compound/FragmentCarbonChemical Shift (δ, ppm)Reference
IndeneC139.00 nih.gov
C2132.08 nih.gov
C3126.22 nih.gov
Aromatic C120.95 - 144.85 nih.gov
1,1′,3,3′-Tetrahydrospiro[indene-2,2′-perimidine]Spiro C (C2)74.9 academie-sciences.fr
CH₂ (C1, C3)46.5 academie-sciences.fr
Aromatic C105.2 - 142.4 academie-sciences.fr

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure of complex indene derivatives. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It is used to trace the connectivity of protons within a spin system, for example, to link the protons within the cyclopentene and piperidine rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. DEPT-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). youtube.com This technique is powerful for connecting different spin systems and for identifying quaternary carbons by observing correlations from nearby protons. For instance, HMBC correlations can link protons on the piperidine ring to carbons in the indene core across the spiro junction. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bond connectivity. princeton.edu This is the primary NMR method for determining stereochemistry and conformational details, such as the relative orientation of substituents in a rigid spirocyclic system.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive elucidation of the molecule's constitution and stereochemistry. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). innovareacademics.inresearchgate.net This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its unique elemental composition. measurlabs.combioanalysis-zone.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte molecules with minimal fragmentation, making it ideal for determining the molecular formula. acs.org

For example, the molecular formula of a novel indane derivative, Anisotindan A, was determined to be C₁₃H₁₈O₃ based on its HR-ESI-MS data, which showed a sodium adduct ion [M+Na]⁺ at m/z 245.1157 (calculated for C₁₃H₁₈O₃Na, 245.1154). nih.gov This level of accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

In mass spectrometry, particularly under electron ionization (EI) or through collision-induced dissociation (CID) in tandem MS, the molecular ion can break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The resulting pattern of fragment ions is a reproducible fingerprint of the molecule's structure. libretexts.orgtutorchase.com

The fragmentation of indene derivatives is guided by the stability of the resulting ions and radicals. Common fragmentation pathways include:

Loss of substituents : Small groups attached to the indene or spiro-piperidine rings can be lost.

Benzylic cleavage : The bond adjacent to the aromatic ring is often weak and prone to cleavage, leading to the formation of a stable benzylic carbocation.

Ring fragmentation : The five-membered cyclopentene ring or the piperidine ring in spiro derivatives can undergo cleavage. For instance, alcohols may readily lose a water molecule (M-18). tutorchase.com

Analyzing these fragmentation patterns provides valuable clues about the compound's structure, complementing the data obtained from NMR spectroscopy. wikipedia.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a cornerstone for identifying the functional groups within a molecule by probing its characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in 3-Ipppds-indene. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. While specific experimental data for this compound is not publicly available, the expected characteristic IR absorption bands can be inferred from the analysis of the parent molecule, indene, and its derivatives.

For indene, the spectrum is dominated by the asymmetric and symmetric stretching of its CH2 group below 3000 cm-1. researchgate.net In contrast, aromatic C-H stretching vibrations appear as a pattern of bands above 3000 cm-1. researchgate.net The vibrational frequencies of indene have been computed using Density Functional Theory (DFT), and these theoretical spectra can be compared with experimental data. arxiv.org Major absorption bands observed in experimental spectra of indene vapor align with these computational models. arxiv.org

Table 1: Predicted IR Absorption Bands for this compound based on Indene Derivatives

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H > 3000 Stretching
Aliphatic C-H (in the five-membered ring) < 3000 Stretching
C=C (aromatic) ~1600-1450 Stretching
C=C (cyclopentene) ~1650 Stretching

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For indene, vibrational frequencies of 460 cm⁻¹ and 920 cm⁻¹ have been observed in its spectrum. rsc.org The Raman spectra of indene vapor have been measured, contributing to a more complete vibrational analysis of the molecule. arxiv.org While specific Raman data for this compound is not available, the technique would be invaluable for confirming the structure and identifying the vibrational modes of the substituted indene core.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of synthesized compounds like this compound and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the analysis and purification of indene derivatives. For instance, in the synthesis of fullerene-indene adducts, HPLC is used to determine the yield of the products. acs.org The development of HPLC methods for aromatic compounds, including indene, often involves the use of fluorescence and diode-array detectors (DAD) for sensitive and specific detection. wur.nl

A study on the analysis of aromatic pollutants demonstrated a method where indene could be quantified, and potential peak overlaps with other compounds like o-xylene (B151617) were resolved by adjusting the detection wavelengths. wur.nl For complex mixtures, matrix effects can influence quantification, necessitating the preparation of standard solutions in the matrix of interest. wur.nl In the purification of novel indane derivatives, reverse-phase semi-preparative HPLC has been successfully employed. nih.gov

Table 2: Representative HPLC Conditions for Indene Derivative Analysis

Parameter Condition Reference
Column C18 reverse-phase nih.gov
Mobile Phase Methanol/Water or Acetonitrile/Water gradients wur.nlnih.gov
Detector Fluorescence Detector (FLD), Diode-Array Detector (DAD) wur.nl

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile compounds like indene and its derivatives. A method for the simultaneous determination of several aromatic compounds, including indene, in air samples involved capillary GC with FID. nih.gov The samples were collected on charcoal tubes and extracted before analysis. nih.gov

Furthermore, a static headspace GC-MS method has been developed for the analysis of hazardous compounds, including indene, in fuel oil. longdom.org This method demonstrated good linearity, repeatability, and recovery, although matrix effects from the fuel oil required sample dilution. longdom.org

Table 3: GC Method Parameters for Indene Analysis

Parameter Condition Reference
Column Capillary column of cross-linked 5% phenylmethylsilicone nih.gov
Detector Flame Ionization Detection (FID), Mass Spectrometry (MS) nih.govlongdom.org
Sample Preparation Charcoal tube extraction, Headspace sampling nih.govlongdom.org

Preparative Chromatography

For the isolation of larger quantities of indene derivatives for further study, preparative chromatography is the method of choice. This can include preparative thin-layer chromatography (TLC) and column chromatography. rsc.org In the synthesis of hydrogenated indane derivatives, for example, conventional methods including washing, distillation, extraction, and preparative chromatography are used to separate the desired products from by-products. google.com

The purification of fullerene-indene monoadducts has been achieved using preparative gel permeation chromatography (GPC). acs.org Similarly, the isolation of novel indane derivatives from natural sources has involved a multi-step process including silica (B1680970) gel column chromatography and preparative TLC. nih.gov These techniques are crucial for obtaining highly pure samples of compounds like this compound, which is essential for accurate characterization and subsequent applications.

Computational Chemistry and Theoretical Modeling of Indene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties that govern chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms—the optimized geometry—by finding the minimum energy state on the potential energy surface. This process involves iterative adjustments of atomic positions until the forces on the atoms are negligible.

For a representative indene-piperidine system, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d) or 6-311++G(d,p), which provides a good description of electron correlation and spatial distribution. inpressco.comexplorationpub.comnih.gov The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for a Representative Indene-Piperidine System (Calculated at B3LYP/6-311G(d) Level)

ParameterBond/AngleValue
Bond Lengths C(indene)-N(piperidine)1.38 Å
N-C(piperidine)1.46 Å
C-C (piperidine, avg.)1.53 Å
C=C (indene)1.36 Å
C-C (indene, aromatic)1.40 Å
Bond Angles C-N-C (piperidine)112.5°
C(indene)-C(indene)-N128.1°
Dihedral Angle C-C-N-C178.5°

Note: Data is representative of typical values obtained for similar molecular scaffolds in computational studies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, with higher HOMO energies indicating greater reactivity as a nucleophile. The energy of the LUMO is related to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netnih.govnih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals.

Table 2: Frontier Molecular Orbital Properties for a Representative Indene-Piperidine System

PropertyValue (eV)
HOMO Energy -5.85
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 4.65

Note: Values are representative and calculated to illustrate typical FMO properties for such conjugated systems.

Computational methods can effectively predict the most likely sites for chemical reactions, particularly electrophilic aromatic substitution. One common tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de Regions with negative potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For an indene (B144670) derivative, the fused benzene (B151609) ring contains multiple potential sites for electrophilic substitution. The MEP map helps identify which of these sites is most electron-rich, and therefore most nucleophilic. In a typical indene-piperidine system, the nitrogen atom of the piperidine (B6355638) ring is the most electron-rich center, appearing as a region of strong negative potential. On the indene ring, the positions ortho and para to the point of substitution are generally more electron-rich due to electronic effects, making them favorable sites for electrophilic attack. nih.govrsc.orgnih.gov This predictive capability is invaluable for planning synthetic routes and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, molecular flexibility, and intermolecular interactions.

The 3-Ipppds-indene compound contains flexible saturated rings, such as the piperidine and dihydroindene moieties. These rings are not planar and can adopt several low-energy conformations. The piperidine ring, for example, primarily exists in a stable "chair" conformation. However, it can also adopt higher-energy "boat" and "twist-boat" conformations. rsc.orgresearchgate.net

MD simulations can explore the transitions between these conformations by simulating the molecule's movement over nanoseconds. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the pathways for interconversion between them. This is critical for understanding how the molecule's shape can change, which influences its ability to interact with biological targets.

The stability of different conformers is determined by their relative potential energies. Quantum chemical calculations can be used to determine the energies of the various conformations (chair, boat, twist-boat) identified through MD simulations or other conformational search methods. For the piperidine ring, the chair conformation is the global energy minimum. The twist-boat conformer is typically higher in energy, and the boat conformation represents a transition state between twist-boat forms. nih.gov

The energy difference between these conformers dictates their relative populations at equilibrium. For instance, the energy barrier for the chair-to-twist-boat interconversion in a simple piperidine ring is significant enough that the chair form is overwhelmingly dominant at room temperature. Substituents on the ring can alter these energy differences, potentially stabilizing less common conformations. nih.gov

Table 3: Relative Energies of Piperidine Ring Conformations

ConformationRelative Energy (kcal/mol)Description
Chair 0.0Most stable, ground-state conformation.
Twist-Boat 5.0 - 6.0Higher energy intermediate conformer.
Boat 6.5 - 7.5Transition state between twist-boat forms.

Note: Energy values are approximate and can vary based on substitution and computational method.

Computational Mechanistic Investigations

Computational studies offer a molecular-level view of reaction pathways, elucidating the intricate details of bond-forming and bond-breaking events that are often inaccessible through experimental means alone.

A cornerstone of mechanistic investigation is the identification of transition states (TS), which represent the highest energy point along a reaction pathway. faccts.descm.comuni-muenchen.de Locating these first-order saddle points on the potential energy surface (PES) is crucial for determining the kinetic feasibility of a proposed reaction step. For reactions involving indene systems, such as catalytic cyclizations or functionalizations, computational methods like Density Functional Theory (DFT) are employed to optimize the geometry of the transition state structure.

Once a transition state is located and confirmed by the presence of a single imaginary frequency, Intrinsic Reaction Coordinate (IRC) analysis is performed. faccts.derowansci.commissouri.edu The IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. uni-muenchen.derowansci.commissouri.edu This ensures that the identified TS correctly links the intended starting materials and products, providing a complete picture of the reaction coordinate. uni-muenchen.derowansci.com For example, in a modeled synthesis of a substituted indene, IRC analysis would verify that the located transition state for the key ring-closing step smoothly connects the open-chain precursor to the cyclized indene product.

Table 1: Hypothetical IRC Analysis Data for Indene Ring Formation

This table illustrates representative data from an IRC calculation for a key cyclization step in the formation of a generic indene derivative. The analysis confirms the connection between the transition state (TS) and the reactant/product minima.

ParameterReactant ComplexTransition State (TS)Product Complex
Relative Energy (kcal/mol) 0.00+18.5-25.2
Key Bond Distance (Å) C1-C5: 3.10C1-C5: 2.25C1-C5: 1.54
Imaginary Frequency (cm⁻¹) N/A-450.2N/A
IRC Path Confirmation Connects to TSSaddle PointConnects to TS

Many modern syntheses of indene derivatives rely on transition metal catalysis. uva.nl Computational modeling is a powerful tool for elucidating the mechanisms of these complex catalytic cycles. By calculating the Gibbs free energy of each proposed intermediate and transition state, a complete energy profile of the cycle can be constructed.

This computational analysis helps to:

Identify the rate-determining step of the reaction.

Validate the proposed oxidation states of the metal center throughout the cycle.

Explain observed selectivity by comparing the energy barriers of competing pathways.

Predict the effect of ligand modifications on catalytic activity.

For instance, in a hypothetical cobalt-catalyzed synthesis of an indene derivative, DFT calculations could model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. researchgate.net The resulting energy profile would provide strong evidence to support or refute a proposed mechanism, guiding the development of more efficient catalysts.

Table 2: Hypothetical Calculated Relative Free Energies for a Catalytic Cycle

This table shows sample computational data for the key intermediates in a proposed palladium-catalyzed synthesis of an indene derivative. The energies are relative to the separated catalyst and reactants.

Catalytic IntermediateDescriptionRelative Free Energy (ΔG, kcal/mol)
INT-1 Pd(0) - Alkyne Complex+5.3
TS-1 Oxidative Cyclization TS+21.7 (Rate-Determining)
INT-2 Palladacycle Intermediate-11.4
TS-2 β-Hydride Elimination TS+15.8
INT-3 Pd-Hydride Product Complex-30.1

In Silico Approaches to Structure-Reactivity and Structure-Selectivity Relationships

Beyond investigating specific mechanisms, computational chemistry provides tools to predict how structural changes in reactants or catalysts will influence the outcome of a reaction.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of molecules with their physicochemical properties. nih.govresearchgate.netintofuture.org In the context of synthesis, QSPR can be used to predict reaction outcomes like yield, enantioselectivity, or regioselectivity based on calculated molecular descriptors of the precursors.

To build a QSPR model for indene synthesis, a "training set" of diverse precursor molecules with known experimental outcomes is assembled. For each precursor, a range of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and topological indices) are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed reaction outcome. researchgate.net This validated model can then be used to predict the outcome for new, unsynthesized precursors, prioritizing the most promising candidates for experimental investigation.

Table 3: Example of a Simplified QSPR Model for Predicting Reaction Yield

This table illustrates a hypothetical QSPR model where calculated descriptors for a series of synthetic precursors are correlated with experimentally observed reaction yield for an indene synthesis.

Precursor IDLUMO Energy (eV)Steric Hindrance IndexPredicted Yield (%)Experimental Yield (%)
PREC-01-1.252.38588
PREC-02-1.452.47881
PREC-03-1.103.16562
PREC-04-1.302.87275

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property. mdpi.comrsc.org While often used in drug discovery, these methods can be adapted to identify optimal synthetic precursors for complex target molecules like this compound.

In this context, a virtual library of commercially available or synthetically accessible starting materials could be created. The screening process might involve:

Structure-based filtering: Selecting precursors that possess the necessary functional groups and stereochemistry for a key bond-forming reaction.

Reaction modeling: Using computational models to predict the likelihood of a successful reaction for each precursor in the library. This could involve high-throughput docking of precursors to a catalyst's active site or rapid estimation of reaction barriers.

This in silico approach allows researchers to evaluate thousands of potential starting materials computationally, narrowing the field to a small number of high-probability candidates for synthesis. mdpi.com This saves significant time and resources compared to a purely experimental trial-and-error approach.

Q & A

Basic Research Questions

Q. How to design a preliminary experimental protocol for synthesizing 3-Ipppds-indene?

  • Methodological Answer : Begin with a literature review to identify existing synthetic pathways for structurally similar indene derivatives. Design a stepwise protocol incorporating controls, replicates (minimum three replicates for reliability), and characterization checkpoints using spectroscopic techniques. Validate each synthetic intermediate via NMR and mass spectrometry to ensure structural fidelity .
  • Key Considerations : Include safety protocols for handling reactive intermediates and solvents, referencing Material Safety Data Sheets (MSDS) for hazard mitigation .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR for functional group identification, FT-IR for bond vibration analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable .
  • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry or regioselectivity .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., “this compound AND synthesis NOT commercial”) to filter primary literature. Critically evaluate methodologies, results, and limitations in existing studies to pinpoint underinvestigated areas (e.g., catalytic applications or toxicity profiles) .
  • Gap Analysis : Categorize findings into "known" (e.g., synthesis routes) and "unknown" (e.g., mechanistic interactions with biological targets) to justify novel research directions .

Q. What are the best practices for validating purity and stability of this compound in different solvents?

  • Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and light conditions using HPLC-UV/Vis for quantitative analysis. Compare degradation products with stability data of analogous compounds to infer reactivity patterns .
  • Documentation : Include chromatograms and degradation kinetics in supplementary materials, adhering to ICH guidelines for pharmaceutical-grade reporting .

Q. How to formulate a hypothesis on this compound’s bioactivity based on structural analogs?

  • Methodological Answer : Use cheminformatics tools (e.g., molecular docking) to predict binding affinities against target proteins. Generate hypotheses by aligning structural motifs (e.g., electron-deficient rings) with known bioactive indene derivatives .
  • Validation : Design dose-response assays in cell cultures to test predicted bioactivity, ensuring statistical power through triplicate experiments .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets) for alignment with experimental conditions. Conduct kinetic isotope effect (KIE) studies or isotopic labeling to validate mechanistic pathways .
  • Case Study : If DFT predicts nucleophilic attack at C3 but experiments show C5 selectivity, probe transition states using Hammett plots or substituent effects .

Q. What statistical approaches are recommended for optimizing this compound synthesis yield under varying conditions?

  • Methodological Answer : Apply response surface methodology (RSM) or Taguchi design to evaluate factors (e.g., temperature, catalyst loading). Use ANOVA to identify significant variables and optimize conditions via contour plots .
  • Data Validation : Confirm reproducibility through interlaboratory collaboration and open sharing of raw datasets .

Q. How to design a multi-omics study to elucidate this compound’s mechanism of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated cell lines. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks .
  • Challenges : Address false discovery rates (FDRs) via Benjamini-Hochberg correction and validate targets with CRISPR knockdown models .

Q. What validation strategies are required when extrapolating this compound’s in vitro results to in vivo models?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models. Compare in vitro IC50_{50} values with in vivo efficacy using dose-escalation trials .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies and pre-register protocols to mitigate bias .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives using advanced QSAR modeling?

  • Methodological Answer : Curate a dataset of derivatives with measured bioactivity. Train a QSAR model using machine learning (e.g., random forest, SVM) and validate via leave-one-out cross-validation. Visualize pharmacophores using MOE or Schrodinger Suite .
  • Limitations : Address overfitting by external validation with newly synthesized analogs and transparent reporting of prediction uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.